molecular formula C10H10N2O4 B1606710 n-(4-Acetyl-2-nitrophenyl)acetamide CAS No. 7418-44-2

n-(4-Acetyl-2-nitrophenyl)acetamide

Cat. No. B1606710
CAS RN: 7418-44-2
M. Wt: 222.2 g/mol
InChI Key: AQEFIRMOFYNFKT-UHFFFAOYSA-N
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Description

“N-(4-Acetyl-2-nitrophenyl)acetamide” is a chemical compound with the molecular formula C8H8N2O3 . It is also known by other names such as Acetanilide, 4’-nitro-, p-Acetamidonitrobenzene, p-Nitroacetanilide, p-Nitrophenylacetanilide, N-Acetyl-p-nitroaniline, N-Acetyl-4-nitroaniline, 4-Nitroacetanilide, 4’-Nitroacetanilide .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives involved confirming the molecular structures of the synthesized derivatives by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular structure of “n-(4-Acetyl-2-nitrophenyl)acetamide” can be represented as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C8H8N2O3/c1-6(11)9-7-2-4-8(5-3-7)10(12)13/h2-5H,1H3,(H,9,11) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “n-(4-Acetyl-2-nitrophenyl)acetamide” include a molecular weight of 180.1607 . Other properties such as density, melting point, boiling point, flash point, solubility, vapor pressure, and refractive index have been reported for similar compounds .

Scientific Research Applications

  • Solvatochromism and Hydrogen Bonding Studies N-(4-Methyl-2-nitrophenyl)acetamide, a related compound, has been studied for its solvatochromic properties, which involve changes in color with the polarity of the solvent. This research highlights its complex formation in a protophilic solvent, stabilized by bifurcate hydrogen bonds. The equilibrium position of this molecule is influenced by temperature, phase state, and medium properties (Krivoruchka et al., 2004).

  • Density Functional Theory (DFT) Investigations Various N,N-diacylaniline derivatives, including N-(4-nitrobenzamide)-N-(2-Methoxy-phenyl)-4-bromobenzamide and N-Acetyl-4-nitro-N-o-tolyl-benzamide, have been synthesized and analyzed using DFT. This research provides insights into the rotational barriers and steric effects of substituents on the benzene ring, which are crucial for understanding the molecular properties of these compounds (Al‐Sehemi et al., 2017).

  • Crystal Structure Analysis The crystal structure of 2-Chloro-N-(3-methylphenyl)acetamide, a structurally similar compound, reveals important details about the conformation of N—H bonds and their syn/anti arrangements. This research helps in understanding the molecular geometry and hydrogen bonding patterns, which are significant for the development of materials with specific properties (Gowda et al., 2007).

  • Green Synthesis Applications Research on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate in azo disperse dye production, has been conducted. This involves using novel catalysts for hydrogenation processes, emphasizing sustainable and environmentally friendly chemical processes (Zhang Qun-feng, 2008).

  • Synthesis of Monomers for Polybenzimidazoles The synthesis of new AB-type monomers for polybenzimidazoles from N-(4,5-dichloro-2-nitrophenyl)acetamide demonstrates the application in polymer science. These monomers can be utilized in developing advanced materials with specific properties (Begunov & Valyaeva, 2015).

  • Chemoselective Acetylation in Drug Synthesis The study of chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an antimalarial drug intermediate, highlights its significance in pharmaceutical synthesis. This research focuses on optimizing the reaction conditions and understanding the mechanism and kinetics of the acetylation process (Magadum & Yadav, 2018).

  • Anti-HIV Drug Research Density functional theory studies on acetamide derivatives reveal their potential as anti-HIV drugs. This research explores the local molecular properties of these compounds and their interactions with biological molecules, offering insights into the development of new therapeutic agents (Oftadeh et al., 2013).

  • Synthesis and Application in Liver Disease Diagnosis The synthesis of [13C]phenacetin, a derivative of N-(4-Acetyl-2-nitrophenyl)acetamide, has been explored for its application in the breath test for liver disease diagnosis. This demonstrates the compound's significance in medical diagnostics (Kurumaya et al., 1988).

Future Directions

The future directions for “n-(4-Acetyl-2-nitrophenyl)acetamide” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This could potentially lead to the development of new pharmaceutical compounds .

properties

IUPAC Name

N-(4-acetyl-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-6(13)8-3-4-9(11-7(2)14)10(5-8)12(15)16/h3-5H,1-2H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEFIRMOFYNFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30995652
Record name N-(4-Acetyl-2-nitrophenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30995652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(4-Acetyl-2-nitrophenyl)acetamide

CAS RN

7418-44-2
Record name NSC145005
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145005
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Acetyl-2-nitrophenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30995652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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